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1-Methyl-1-silacyclobutane

Chemical Vapor Deposition Silicon Carbide Reaction Kinetics

1-Methyl-1-silacyclobutane (MSCB; CAS 765-33-3) is an organosilicon heterocycle characterized by a four-membered Si–C–C–C ring system. The compound is distinguished by significant ring strain energy within the range of 107–112 kJ·mol⁻¹, a property that drives its facile thermal and catalytic ring-opening reactivity.

Molecular Formula C4H9Si
Molecular Weight 85.2 g/mol
CAS No. 765-33-3
Cat. No. B1599263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-silacyclobutane
CAS765-33-3
Molecular FormulaC4H9Si
Molecular Weight85.2 g/mol
Structural Identifiers
SMILESC[Si]1CCC1
InChIInChI=1S/C4H9Si/c1-5-3-2-4-5/h2-4H2,1H3
InChIKeyDYFJAPCYUULYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-silacyclobutane (CAS 765-33-3): A Strained Four-Membered Organosilicon Heterocycle for CVD and Polymerization Applications


1-Methyl-1-silacyclobutane (MSCB; CAS 765-33-3) is an organosilicon heterocycle characterized by a four-membered Si–C–C–C ring system [1]. The compound is distinguished by significant ring strain energy within the range of 107–112 kJ·mol⁻¹, a property that drives its facile thermal and catalytic ring-opening reactivity [2]. This intrinsic strain, combined with the presence of a reactive Si–H bond and a methyl substituent on silicon, renders MSCB a versatile single-source precursor for both the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films and the anionic ring-opening polymerization (AROP) to form polycarbosilanes [3].

Why 1-Methyl-1-silacyclobutane (MSCB) Cannot Be Interchanged with Common Silanes or Silacyclobutanes


Substituting MSCB with a generic silane (e.g., methylsilane, MeSiH₃) or another silacyclobutane derivative is not a straightforward procurement decision due to fundamental differences in decomposition pathways and resulting film properties. In CVD, MSCB decomposes via a catalytic, multi-pathway mechanism on a hot filament with exceptionally low activation energies (e.g., 46.7 kJ·mol⁻¹ for methyl radical formation), enabling lower-temperature processing compared to the thermal decomposition of MeSiH₃ (Ea = 53 kcal·mol⁻¹) [1][2]. In polymerization, the presence and position of substituents drastically alter the living nature of the process. For instance, while 1,1-dimethylsilacyclobutane polymerizes in a living manner, 1-methyl-1-phenylsilacyclobutane does not, highlighting that even subtle structural changes in silacyclobutanes produce polymers with distinct architectures and properties [3]. The data below quantifies these critical performance differentials.

Quantitative Differentiation of 1-Methyl-1-silacyclobutane (MSCB) in CVD and Polymerization


Catalytic CVD Decomposition Kinetics vs. Methylsilane (MeSiH₃)

In hot-wire CVD (HWCVD), MSCB decomposes on a tungsten filament via distinct pathways with significantly lower activation energies (Ea) than the thermal decomposition of methylsilane (MeSiH₃), a common non-cyclic alternative. The formation of propene and methyl radicals from MSCB proceeds with Ea values of 68.7 ± 1.3 kJ·mol⁻¹ and 46.7 ± 2.5 kJ·mol⁻¹, respectively [1]. In contrast, the thermal decomposition of MeSiH₃ requires an Ea of 53 kcal·mol⁻¹ (≈ 221.8 kJ·mol⁻¹) [2]. This catalytic advantage enables lower-temperature SiC film deposition with MSCB.

Chemical Vapor Deposition Silicon Carbide Reaction Kinetics

Thermal Ring-Opening Energetics vs. Carbon Analog Cyclobutane

The activation energy for the 2+2 cycloreversion of MSCB (59.1–63.5 kcal·mol⁻¹) [1] is comparable to that of its all-carbon analog, cyclobutane (62.8 kcal·mol⁻¹) [1]. This similarity confirms that the silicon atom does not destabilize the ring relative to carbon, yet the presence of the Si–C bond provides a distinct, lower-energy pathway for functionalization and polymer formation not available to cyclobutane. Furthermore, a methyl substituent on silicon has been shown to have a negligible effect on the overall ring strain energy (107–112 kJ·mol⁻¹) of 1-silacyclobutanes [2].

Organosilicon Chemistry Ring Strain Cycloreversion

Polymerization Yield and Polymer Properties vs. 1-Phenyl-1-silacyclobutane

Anionic ring-opening polymerization (AROP) of MSCB, 1-phenyl-1-silacyclobutane, and the parent silacyclobutane was conducted under identical conditions (n-BuLi/HMPA in THF at –78 °C) [1]. The resulting polymers, poly(1-methyl-1-silabutane) and poly(1-phenyl-1-silabutane), both possess reactive Si–H bonds, but their thermal properties differ: the methyl-substituted polymer exhibits a glass transition temperature (Tg) of –62 °C, while the phenyl-substituted polymer has a Tg of 12 °C [2]. This ~74 °C difference in Tg directly impacts the material's processability and application temperature range.

Anionic Ring-Opening Polymerization Polycarbosilanes Living Polymerization

Procurement-Relevant Application Scenarios for 1-Methyl-1-silacyclobutane (MSCB)


Low-Temperature Hot-Wire CVD of Silicon Carbide (SiC) Thin Films

MSCB is the precursor of choice for HWCVD processes aiming for reduced thermal budgets. Its catalytic decomposition on a tungsten filament proceeds with activation energies as low as 46.7 kJ·mol⁻¹, enabling film growth at significantly lower substrate temperatures than required for conventional precursors like methylsilane (Ea = 221.8 kJ·mol⁻¹) [1][2]. This allows for the deposition of high-quality SiC films on temperature-sensitive substrates such as polymers or pre-processed microelectronics.

Synthesis of Low-Tg Polycarbosilane Elastomers via Living Anionic Polymerization

For the synthesis of polycarbosilanes with a glass transition temperature (Tg) well below room temperature, MSCB is the preferred monomer. Its AROP yields poly(1-methyl-1-silabutane) with a Tg of –62 °C, a full 74 °C lower than the polymer derived from its phenyl-substituted analog [3]. This material is ideal for applications requiring low-temperature flexibility, such as elastomeric components in extreme environments.

Precursor for Gas-Phase Generation of Methylsilene (MeHSi=CH₂) Reactive Intermediate

MSCB serves as a clean and efficient thermal or photolytic source of methylsilene (MeHSi=CH₂), a highly reactive Si=C double-bonded species [4]. The generation of methylsilene is a primary pathway in MSCB decomposition, and this intermediate is invaluable for mechanistic studies of silene cycloadditions and as a building block for more complex organosilicon structures. The activation energy for this cycloreversion pathway (59.1–63.5 kcal·mol⁻¹) is well-characterized, allowing for precise control over silene generation [5].

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